molecular formula C19H16N2O5S B3619756 ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3619756
M. Wt: 384.4 g/mol
InChI Key: IHMDVYAAVRUWGD-UHFFFAOYSA-N
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Description

ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE is a benzothiophene-based compound featuring a 2-methyl-3-nitrobenzamido substituent at the 2-position and an ethyl ester group at the 3-position. The benzothiophene core imparts aromatic stability and π-conjugation, while the nitro group enhances electrophilicity, making the compound reactive in substitution and redox reactions . The ethyl ester moiety improves solubility in organic solvents, facilitating its use in synthetic applications.

Properties

IUPAC Name

ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-3-26-19(23)16-13-7-4-5-10-15(13)27-18(16)20-17(22)12-8-6-9-14(11(12)2)21(24)25/h4-10H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMDVYAAVRUWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route starts with the preparation of 2-methyl-3-nitrobenzamide, which is then reacted with benzothiophene derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzamide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity . The benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzofuran Cores

ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)-4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE () shares a benzofuran core instead of benzothiophene. The oxygen atom in benzofuran reduces electron density compared to benzothiophene’s sulfur, altering reactivity. For example, benzofuran derivatives exhibit lower nucleophilic aromatic substitution (NAS) rates but higher stability under oxidative conditions.

Pyrazolo-Pyrimidine-Benzothiophene Hybrids

ETHYL 2-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE () incorporates a pyrazolo-pyrimidine ring, introducing additional nitrogen atoms and a trifluoromethyl group. The pyrimidine moiety enhances π-π stacking with biological targets, while the CF₃ group increases metabolic stability. Compared to the target compound, this hybrid shows superior inhibition of tyrosine kinases (e.g., EGFR) due to its planar heterocyclic system .

Triazole-Sulfanyl Derivatives

The triazole ring’s rigidity improves selectivity for enzyme active sites (e.g., carbonic anhydrase), whereas the target compound’s nitro group may favor interactions with nitroreductases in prodrug activation .

Thiophene-Based Analogues

ETHYL 5-ACETYL-2-(4-CHLORO-3-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE () replaces the benzothiophene with a simpler thiophene ring. The absence of fused aromatic rings reduces molecular weight and lipophilicity, improving bioavailability. However, the acetyl group at the 5-position increases susceptibility to hydrolysis compared to the ethyl ester in the target compound .

Data Tables: Structural and Functional Comparisons

Compound Core Structure Key Substituents Notable Properties
ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE Benzothiophene 2-Methyl-3-nitrobenzamido, ethyl ester High electrophilicity, moderate solubility, potential kinase inhibition
ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)-4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE () Benzofuran Sulfonamide, methylbenzamido Enhanced hydrogen bonding, antimicrobial activity
ETHYL 2-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-... () Benzothiophene-Pyrimidine Bromo, trifluoromethyl, furyl EGFR inhibition, metabolic stability
ETHYL 2-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-... () Benzothiophene-Triazole Chlorophenyl, nitroformamido Carbonic anhydrase inhibition, metal chelation

Biological Activity

Ethyl 2-(2-methyl-3-nitrobenzamido)-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 305.36 g/mol

The structural features include a benzothiophene core, a nitro group, and an amide functionality, which contribute to its biological activities.

Biological Activities

1. Anticancer Activity
Research has indicated that compounds containing benzothiophene moieties exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : A study investigated the compound's effect on human breast cancer cells (MCF-7) and found significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase-3 activity and DNA fragmentation assays.

2. Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory properties were assessed through in vitro studies.

  • Research Findings : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-α, IL-6). This suggests that it may inhibit the NF-kB signaling pathway, which is often activated during inflammatory responses.

3. Antimicrobial Activity
The antimicrobial potential of this compound has also been explored.

  • Study Results : In vitro assays demonstrated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases.
  • Cytokine Modulation : It modulates cytokine production, thereby influencing inflammatory responses.
  • Membrane Disruption : Its antimicrobial activity may involve disruption of bacterial cell membranes.

Data Summary Table

Activity TypeModel/SystemKey FindingsReference
AnticancerMCF-7 Breast Cancer CellsInduced apoptosis; IC50 = 10 µM[Case Study]
Anti-inflammatoryLPS-stimulated MacrophagesReduced TNF-α and IL-6 levels[Research Findings]
AntimicrobialStaphylococcus aureus, E. coliMIC = 50 - 100 µg/mL[Study Results]

Q & A

Q. What are the standard synthetic routes for ethyl 2-(2-methyl-3-nitrobenzamido)-1-benzothiophene-3-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step processes:

Thiophene Core Formation : Cyclization of sulfur-containing precursors (e.g., via Gewald reaction) under reflux conditions (e.g., ethanol, 80°C) .

Q. Functionalization :

  • Amidation : Coupling 2-methyl-3-nitrobenzoyl chloride (prepared via nitration of 2-methylbenzoyl chloride ) to the thiophene amine intermediate using DCM as a solvent and a base like triethylamine .
  • Esterification : Ethyl ester introduction via nucleophilic acyl substitution, optimized at 60–70°C .
    Critical Conditions :
  • Solvent polarity (e.g., DCM for amidation vs. toluene for cyclization).
  • Temperature control to minimize side reactions (e.g., nitro group decomposition above 100°C) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what functional groups do they target?

  • Methodological Answer :
Technique Target Groups Key Observations
¹H/¹³C NMR Aromatic protons (benzothiophene), ester carbonyl (δ ~165–170 ppm), amide NH (δ ~8–10 ppm)Splitting patterns confirm substitution positions .
IR Nitro (1530–1350 cm⁻¹), amide (1650–1600 cm⁻¹), ester C=O (1740–1700 cm⁻¹)Validates functional group integrity .
Mass Spectrometry Molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or ester groups)Confirms molecular weight (e.g., ~400–450 g/mol) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles (nitro groups are potential irritants) .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM) and nitro compound toxicity .
  • Waste Disposal : Segregate halogenated waste (DCM) and nitro-containing byproducts according to EPA guidelines .

Advanced Research Questions

Q. How can researchers optimize the nitro group introduction in the benzamide moiety to enhance regioselectivity?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl) to steer nitration to the desired position .
  • Alternative Nitrating Agents : Replace HNO₃/H₂SO₄ with acetyl nitrate (less harsh, higher selectivity) .
  • Computational Modeling : DFT calculations predict electrophilic attack sites; compare with experimental HPLC yield data .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Validation Techniques :

X-ray Crystallography : Resolve ambiguities in aromatic proton assignments (e.g., benzothiophene vs. benzamide ring) .

Solvent Corrections : Adjust computational models (e.g., PCM in Gaussian) to account for solvent-induced shifts in NMR .

  • Dynamic Simulations : MD trajectories assess conformational flexibility impacting NOE correlations .

Q. How does the electronic nature of substituents affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Hammett Analysis : Nitro (σₚ = 0.78) and methyl (σₚ = -0.17) groups alter electron density at reactive sites.
  • Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki couplings; electron-deficient aryl halides require higher temperatures (80–100°C) .
  • Kinetic Studies : Monitor reaction progress via TLC (Rf shifts) and quantify yields via HPLC-UV .

Q. What methodologies assess the compound’s interaction with biological targets, and how can binding affinities be quantified?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) on sensor chips; measure KD values from concentration-dependent resonance shifts .
  • Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy changes during binding (e.g., ΔH = -5.2 kJ/mol suggests hydrogen bonding) .
  • Mutational Analysis : Replace key residues (e.g., Ser530 in COX-2) to validate binding site specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values (e.g., anti-inflammatory activity) under standardized conditions (pH 7.4, 37°C) .
  • Assay Validation : Replicate experiments with positive controls (e.g., indomethacin for COX inhibition) to rule out false negatives .
  • Structural Analogues : Test derivatives lacking the nitro group to isolate its contribution to activity .

Experimental Design Tables

Table 1 : Comparison of Synthetic Routes for Key Intermediates

Step Reagents/Conditions Yield (%) Purity (HPLC)
Thiophene CyclizationEthanol, 80°C, 12h65–7095%
Nitrobenzamide CouplingDCM, Et₃N, 0°C → RT, 6h80–8598%
EsterificationEthanol, H₂SO₄, 60°C, 8h9097%

Table 2 : Biological Activity Under Varied Assay Conditions

Target Assay Type Reported IC₅₀ (μM) Key Variables
COX-2 InhibitionFluorescence0.5–1.2Substrate concentration
AntimicrobialBroth Dilution10–15Bacterial strain variation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2-METHYL-3-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE

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